![molecular formula C14H13BrN2O2 B2892291 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2097867-20-2](/img/structure/B2892291.png)
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
- Protodeboronation : In recent studies, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation allows for functionalization of boronic esters, leading to the formation of new C–C bonds. Hydromethylation : The protocol involving protodeboronation, paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation . This valuable transformation remains relatively unexplored.
Scientific Research Applications
- Field : Chemical Synthesis
- Application : This compound is used in chemical synthesis .
- Method of Application : The specific methods of application are not provided in the source .
- Results : The outcomes of its use in chemical synthesis are not specified in the source .
5-BROMO-6-CYCLOPROPYLPYRIDIN-2-AMINE
5-Bromo-N-cyclopropylpyridin-2-amine
Future Directions
properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDNVDVECGZCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)
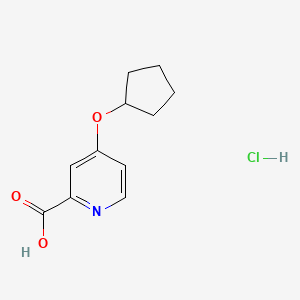
![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
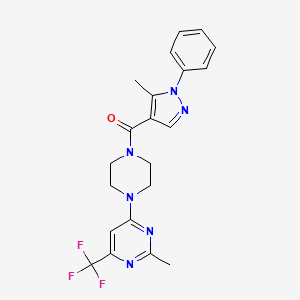
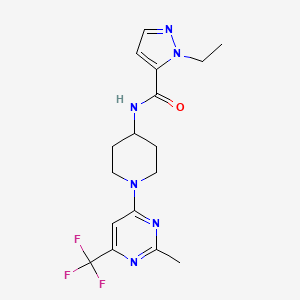
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
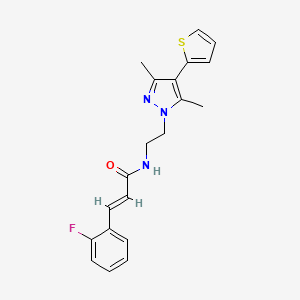
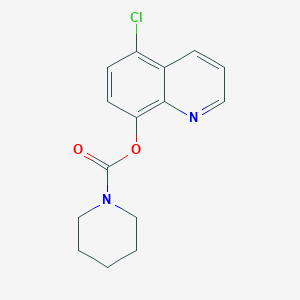
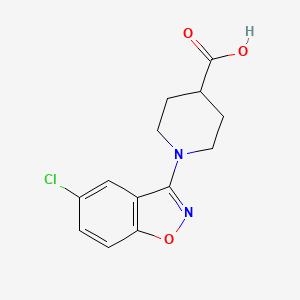
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)